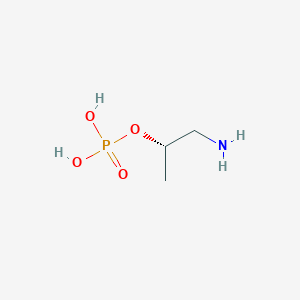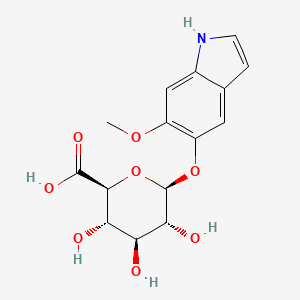
5-Hydroxy-6-methoxyindole glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-6-methoxyindole glucuronide, also known as 5-H-6-mig, belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. 5-Hydroxy-6-methoxyindole glucuronide is soluble (in water) and a weakly acidic compound (based on its pKa). 5-Hydroxy-6-methoxyindole glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
5-hydroxy-6-methoxyindole glucuronide is a glycoside.
Wissenschaftliche Forschungsanwendungen
Metabolite Identification and Melanoma Research
5-Hydroxy-6-methoxyindole glucuronide has been identified as a significant metabolite in melanoma research. A study by Wakamatsu and Ito (1990) found its presence in the urine of melanoma patients, where it was identified as an ester glucuronide and sulfate conjugate of related indolic compounds (Wakamatsu & Ito, 1990). Another study by Pavel et al. (1981) also confirmed the presence of 5-hydroxy-6-methoxyindole glucuronide in melanotic urine, emphasizing its relevance in melanoma diagnostics (Pavel et al., 1981).
Insights into Metabolic Processes
In the study of metabolic processes, this compound has been shown to be a significant metabolite. Agurell et al. (1969) investigated its role in the metabolism of 5-methoxy-N,N-dimethyltryptamine-14C in rats, providing insights into its metabolic pathways and excretion profiles (Agurell et al., 1969).
Potential Medical Applications
Research has explored its potential medical applications, notably in the context of glucose metabolism and diabetes management. Hanson et al. (1969) examined the inhibition of gluconeogenesis by related compounds, highlighting the therapeutic potential of these metabolites in metabolic disorders (Hanson et al., 1969). Yan (2018) also suggested the reexploration of related compounds, including 5-hydroxy-6-methoxyindole glucuronide, for their antidiabetic properties (Yan, 2018).
Neurological and Ocular Studies
Further studies have also investigated its role in neurological and ocular health. Besharse and Dunis (1983) explored the relationship between methoxyindole metabolism and photoreceptor metabolism in the context of eye health (Besharse & Dunis, 1983).
Eigenschaften
CAS-Nummer |
77463-71-9 |
|---|---|
Molekularformel |
C15H17NO8 |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(6-methoxy-1H-indol-5-yl)oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C15H17NO8/c1-22-8-5-7-6(2-3-16-7)4-9(8)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h2-5,10-13,15-19H,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1 |
InChI-Schlüssel |
MLRMPLSCFCMXGJ-DKBOKBLXSA-N |
Isomerische SMILES |
COC1=C(C=C2C=CNC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES |
COC1=C(C=C2C=CNC2=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Kanonische SMILES |
COC1=C(C=C2C=CNC2=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Andere CAS-Nummern |
77463-71-9 |
Physikalische Beschreibung |
Solid |
Synonyme |
5-H-6-MIG 5-hydroxy-6-methoxyindole glucuronide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



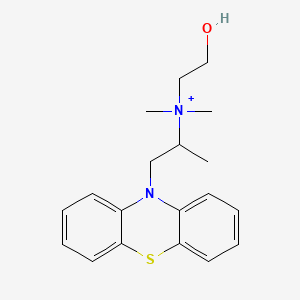
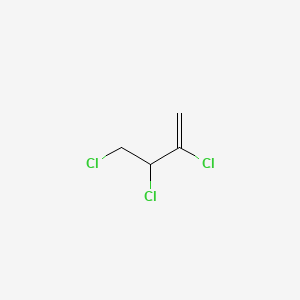
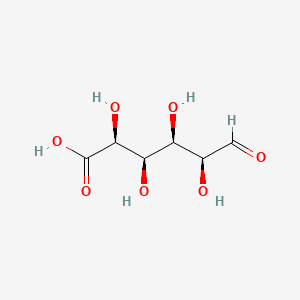

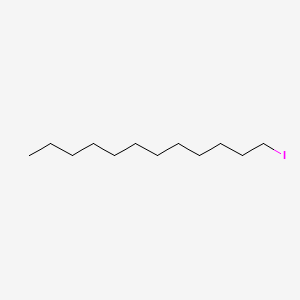

![4-Mercapto-5-(4-methoxyphenyl)-2-oxo-1,5-diazaspiro[5.5]undec-3-ene-3-carbonitrile](/img/structure/B1195093.png)
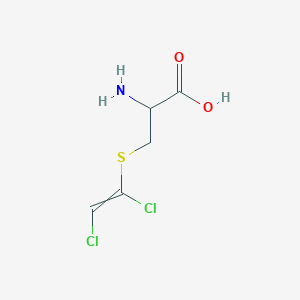

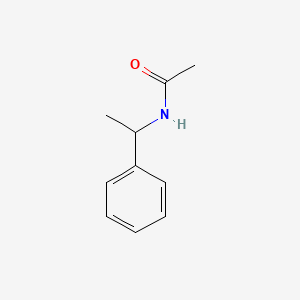
![(10-Hydroxy-1,5,12-trimethylspiro[8,13-dioxa-11-azatetracyclo[7.5.1.02,7.010,14]pentadeca-5,11-diene-15,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1195098.png)

